1-(3-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a difluoromethyl group attached to a piperidine ring, along with a methylamino group. Its molecular formula is , and it has gained attention for its potential applications in medicinal chemistry and pharmacology.
The compound can be sourced from various chemical suppliers and databases, including PubChem, where it is cataloged under the identifier CID 1251085-59-2. It is often synthesized for research purposes in laboratories focusing on drug discovery and development.
1-(3-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is classified as an organic compound, specifically a piperidine derivative. Its structure suggests potential activity as a pharmaceutical agent, making it relevant in medicinal chemistry.
The synthesis of 1-(3-(difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one typically involves multi-step organic reactions. The general approach includes:
Technical details regarding reaction conditions (temperature, solvent choice, and reaction time) are crucial for optimizing yield and purity.
The molecular structure of 1-(3-(difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one features:
The structure can be represented using various notations:
CN(C)C(=O)C1CC(N(C)C1)C(F)(F)C
InChI=1S/C8H12F2N2O/c1-5(9)7(11)10-3-2-6(12)4-10/h6H,2-4H2,1H3
Key molecular data include:
The compound may participate in various chemical reactions typical for piperidine derivatives, including:
Technical details regarding reaction mechanisms and conditions are essential for understanding its reactivity profile.
The mechanism of action for 1-(3-(difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is not fully elucidated but may involve:
Data from pharmacological studies would provide insights into its efficacy and safety profiles.
The physical properties of 1-(3-(difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one include:
Chemical properties include:
Relevant data from experimental studies would further characterize these properties.
1-(3-(Difluoromethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one has potential applications in:
Further research and development efforts are necessary to explore its full potential in these areas.
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.:
CAS No.: